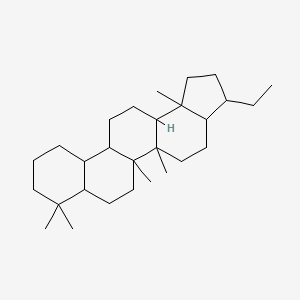
2-(3-Amino-1H-1,2,4-triazol-1-YL)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Amino-1H-1,2,4-triazol-1-YL)acetamide is a chemical compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the triazole ring in its structure imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1H-1,2,4-triazol-1-YL)acetamide typically involves the reaction of aminoguanidine hydrochloride with succinic anhydride, followed by cyclization to form the triazole ring. The reaction is usually carried out under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of readily available starting materials and efficient reaction conditions to ensure high yield and purity. The use of microwave irradiation in the synthesis process is a notable advancement that can be scaled up for industrial production .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Amino-1H-1,2,4-triazol-1-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
2-(3-Amino-1H-1,2,4-triazol-1-YL)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antiviral, antibacterial, and antifungal agents.
Agriculture: The compound is used in the development of agrochemicals such as herbicides and pesticides.
Materials Science: It is employed in the synthesis of advanced materials with unique properties, such as high thermal stability and specific electronic characteristics.
Mecanismo De Acción
The mechanism of action of 2-(3-Amino-1H-1,2,4-triazol-1-YL)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, it can inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1,2,4-triazole: A closely related compound with similar biological activities.
1,2,4-Triazol-3-amine: Another similar compound used in medicinal chemistry and agriculture.
Uniqueness
2-(3-Amino-1H-1,2,4-triazol-1-YL)acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the acetamide group enhances its solubility and reactivity compared to other triazole derivatives .
Propiedades
Fórmula molecular |
C4H7N5O |
|---|---|
Peso molecular |
141.13 g/mol |
Nombre IUPAC |
2-(3-amino-1,2,4-triazol-1-yl)acetamide |
InChI |
InChI=1S/C4H7N5O/c5-3(10)1-9-2-7-4(6)8-9/h2H,1H2,(H2,5,10)(H2,6,8) |
Clave InChI |
BGIJBMHMRYKFJF-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=NN1CC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-1,5-dioxo-5-(tritylamino)pentan-2-yl]carbamate](/img/structure/B12107037.png)

![Trilithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;dihydrate](/img/structure/B12107049.png)
![3-[2-Amino-4-(4-chlorophenyl)-7-oxo-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl]propanoic acid](/img/structure/B12107050.png)
![1'-(1h-Indazol-7-ylcarbonyl)-6-methylspiro[chromene-2,4'-piperidin]-4(3h)-one](/img/structure/B12107063.png)





![2-[5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[[7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12107095.png)



